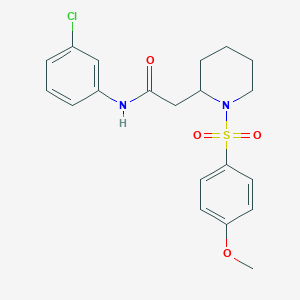

N-(3-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Description

N-(3-Chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group attached to the acetamide nitrogen and a piperidine ring substituted with a 4-methoxyphenylsulfonyl moiety. This structure combines elements known to influence biological activity, including the sulfonyl group (enhancing hydrogen bonding) and the chlorophenyl moiety (contributing to hydrophobic interactions).

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-27-18-8-10-19(11-9-18)28(25,26)23-12-3-2-7-17(23)14-20(24)22-16-6-4-5-15(21)13-16/h4-6,8-11,13,17H,2-3,7,12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAIAJFHEPLQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article explores the biological activity of this compound, supported by various research findings and data.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. Its structure includes a piperidine ring, a sulfonamide group, and aromatic moieties that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often quantified using the Minimum Inhibitory Concentration (MIC). For instance, one study indicated that related compounds had MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . While specific MIC data for this compound was not directly available, its structural similarities suggest potential effectiveness in this area.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. Piperidine derivatives are well-known for their role as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's.

Acetylcholinesterase Inhibition

Research indicates that compounds with similar structures have demonstrated strong AChE inhibition, with some derivatives achieving IC50 values as low as 3.48 μM . This suggests that this compound may possess comparable inhibitory effects, warranting further investigation.

Case Studies and Experimental Findings

Several studies have synthesized and evaluated compounds containing the piperidine and sulfonamide functionalities. For example:

- Antibacterial Screening : A series of synthesized compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some showing significant inhibition against urease .

- Bioactivity Evaluation : The binding interactions with bovine serum albumin (BSA) were assessed to determine pharmacological effectiveness, revealing strong binding affinities that correlate with enhanced biological activity .

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Antimicrobial | Significant activity against Staphylococcus aureus and others; MIC values suggest high potency. |

| Enzyme Inhibition | Potential AChE inhibitor; related compounds show IC50 values < 5 μM indicating strong inhibition. |

| BSA Binding | Strong binding interactions suggest enhanced pharmacological effectiveness. |

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide has been studied for its potential as a therapeutic agent in various diseases:

- Neurodegenerative Disorders : Research indicates that compounds with similar structures may interact with neurotransmitter systems, potentially offering neuroprotective effects. The modulation of NMDA receptors by related compounds suggests that this compound could be explored for its effects on excitotoxicity associated with conditions like Alzheimer's disease and Parkinson's disease .

- Pain Management : The piperidine moiety in the compound is often associated with analgesic properties. Studies have shown that piperidine derivatives can exhibit pain-relieving effects, making this compound a candidate for further research in pain management therapies .

- Antidepressant Activity : Compounds targeting the serotonin system have been shown to alleviate symptoms of depression. Given the structural similarities to known antidepressants, this compound may also influence serotonin pathways, warranting investigation into its antidepressant potential .

Neuropharmacological Insights

The compound's interaction with various receptors positions it as a valuable subject in neuropharmacology:

- NMDA Receptor Modulation : Similar compounds have demonstrated the ability to act as antagonists at NMDA receptors, which are crucial in synaptic plasticity and memory function. Investigating the specific interactions of this compound with these receptors could reveal its role in cognitive enhancement or protection against neurodegeneration .

Comparison with Similar Compounds

Compound 7h (N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide)

- Key Features : Shares the 4-methoxyphenylsulfonyl-piperidine group but incorporates a triazole-thioether linkage and a substituted phenyl ring.

- Biological Activity : Exhibits antioxidant (IC50 = 12.3 µM) and enzyme inhibitory activity, likely due to the triazole and sulfonyl groups enhancing interactions with target proteins .

Compound 21n ()

- Key Features : Contains a (4-methoxyphenyl)sulfonyl group linked to an indenyl-acetamide scaffold.

- Biological Activity : Designed as a cyclooxygenase-1 (COX-1) inhibitor, leveraging the sulfonyl group for selective binding .

- Differentiation : The rigid indenyl core contrasts with the flexible piperidine in the target compound, suggesting divergent therapeutic targets.

Chlorophenyl Acetamide Derivatives

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide ()

- Key Features: Substituted with a diaminopyrimidine-sulfanyl group and 4-chlorophenyl.

- Structural Insights : Crystal structures reveal planar amide groups and hydrogen-bonding interactions critical for stability. The 3-chlorophenyl isomer (target compound) may adopt distinct conformations, altering bioavailability .

- Activity : Pyrimidine derivatives often target nucleotide-binding enzymes, suggesting the target compound could have similar applications if optimized.

2a (2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide)

- Key Features : Combines benzofuran-oxadiazole with a 3-chlorophenylacetamide.

- Biological Activity : Demonstrates antimicrobial activity via laccase catalysis, highlighting the role of heterocyclic systems in redox reactions .

- Differentiation : The target compound lacks oxadiazole but includes a sulfonyl-piperidine group, which may shift activity toward protease or kinase inhibition.

Pyridine-Based Acetamides (SARS-CoV-2 Protease Inhibitors)

5RH2 (2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide)

- Key Features : Pyridine ring replaces the piperidine-sulfonyl group.

- Biological Activity : Binds SARS-CoV-2 main protease with high affinity (−22 kcal/mol), facilitated by pyridine-His163 interactions .

Comparative Analysis of Physicochemical and Pharmacological Properties

Key Observations :

- Molecular Weight : The target compound’s intermediate size (~420 Da) balances solubility and membrane permeability.

- Sulfonyl Group : Enhances hydrogen bonding (e.g., with ASN142 in SARS-CoV-2 protease ), a feature shared with 7h and 21n.

- Chlorophenyl Position : 3-Substitution (target) vs. 4-substitution () influences steric interactions and target engagement.

Discussion of Structural Determinants and Activity

- Piperidine vs. Pyridine : Piperidine’s flexibility and sulfonyl substitution (target compound) may improve binding to deeper protein pockets compared to pyridine’s planar rigidity (5RH2) .

- Chlorophenyl vs. Methoxyphenyl : The 3-chlorophenyl group’s electron-withdrawing nature may enhance electrophilic interactions, whereas methoxyphenyl () offers electron-donating effects.

Q & A

What are the key synthetic strategies for preparing N-(3-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, and how is reaction progress optimized?

Answer:

Synthesis typically involves multi-step routes:

- Step 1: Functionalization of the piperidine ring via sulfonylation using 4-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Step 2: Acetamide coupling via nucleophilic acyl substitution, employing coupling agents like EDC/HOBt in dimethyl sulfoxide (DMSO) at 50–60°C .

- Monitoring: Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks intermediates. Purification uses column chromatography (silica gel, ethyl acetate/hexane gradients) .

How can researchers confirm the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent integration and spatial arrangement (e.g., piperidine ring protons at δ 1.5–3.5 ppm; aromatic protons for chlorophenyl/methoxyphenyl groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks (e.g., sulfonyl oxygen interactions with adjacent amide groups) .

What methodologies are used to assess the compound’s biological activity, and how are contradictions in assay data resolved?

Answer:

- Primary Screening: Enzymatic assays (e.g., kinase inhibition) or cell-based viability assays (MTT/PrestoBlue) at 1–100 µM concentrations .

- Contradiction Resolution:

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

- Substituent Modification:

- Docking Studies: Use AutoDock Vina to predict binding poses against targets (e.g., G-protein-coupled receptors) and prioritize derivatives with lower ΔG values .

What solvent systems and reaction conditions are critical for high-yield synthesis?

Answer:

- Solvents: Polar aprotic solvents (DMSO, acetonitrile) enhance sulfonylation and amide coupling efficiency .

- Temperature: Controlled heating (50–70°C) for exothermic steps (e.g., sulfonyl chloride reactions) to avoid side products .

- Inert Atmosphere: Nitrogen purging prevents oxidation of sensitive intermediates (e.g., piperidine derivatives) .

How do crystallographic data inform conformational analysis and polymorph screening?

Answer:

- Crystal Packing Analysis: X-ray data reveal intermolecular interactions (e.g., C–H⋯O hydrogen bonds between sulfonyl and amide groups) that stabilize specific conformations .

- Polymorph Screening: Vapor diffusion with solvents (ethanol/water mixtures) identifies stable crystalline forms for bioavailability studies .

What analytical techniques are recommended for detecting impurities in scaled-up batches?

Answer:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water gradient) quantify residual starting materials (<0.1% threshold) .

- Elemental Analysis: Verifies stoichiometric ratios (C, H, N, S) to confirm purity ≥95% .

How can researchers address low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility without compromising activity .

What computational tools are effective for predicting metabolic stability?

Answer:

- In Silico Metabolism: Software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., sulfonyl or piperidine groups) for oxidative metabolism .

- CYP450 Inhibition Assays: Microsomal incubations (human liver microsomes) quantify metabolite formation rates .

How do researchers validate target engagement in cellular models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.